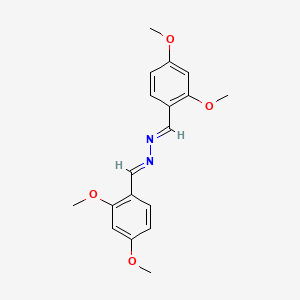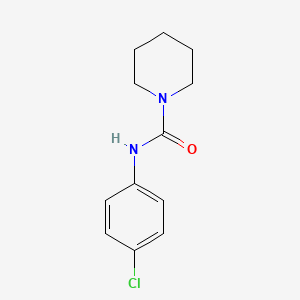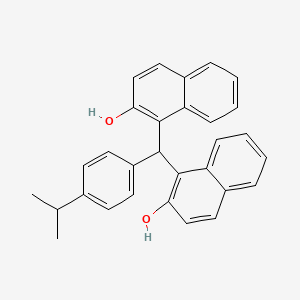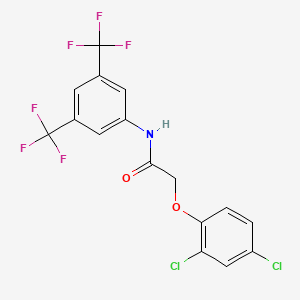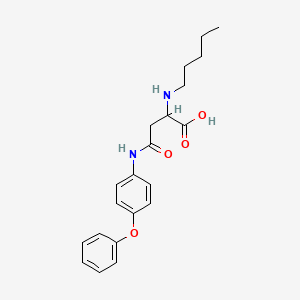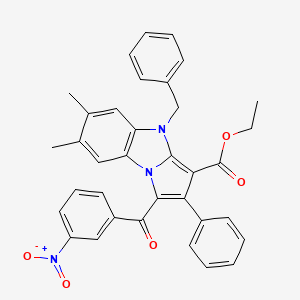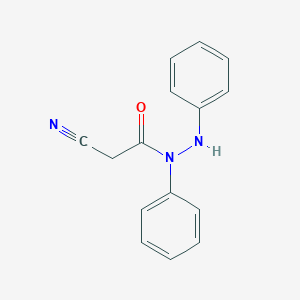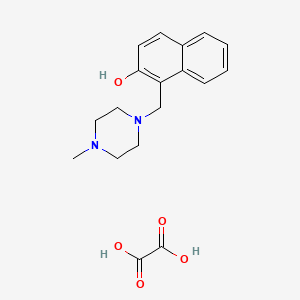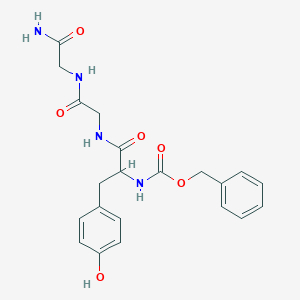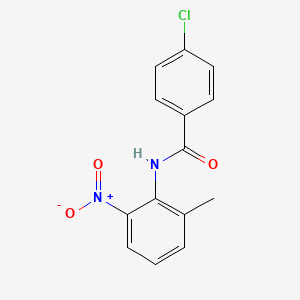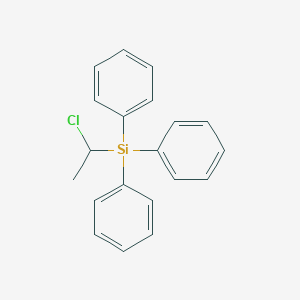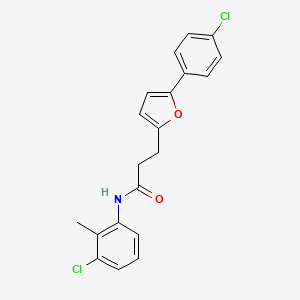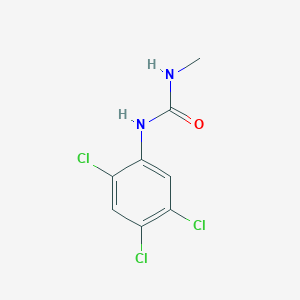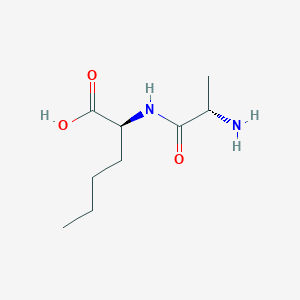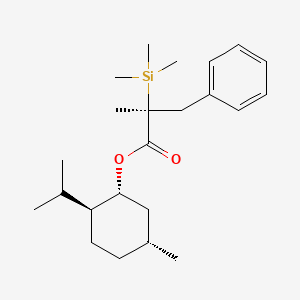
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol: A related compound with similar stereochemistry but lacking the ester and trimethylsilyl groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate: Another ester derivative with a different acyl group.
Uniqueness
The presence of the trimethylsilyl group in (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2S)-2-methyl-3-phenyl-2-(trimethylsilyl)propanoate imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these characteristics are desirable .
Propiedades
Número CAS |
112297-84-4 |
|---|---|
Fórmula molecular |
C23H38O2Si |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-methyl-3-phenyl-2-trimethylsilylpropanoate |
InChI |
InChI=1S/C23H38O2Si/c1-17(2)20-14-13-18(3)15-21(20)25-22(24)23(4,26(5,6)7)16-19-11-9-8-10-12-19/h8-12,17-18,20-21H,13-16H2,1-7H3/t18-,20+,21-,23+/m1/s1 |
Clave InChI |
SICQZWJSRMADLT-RJSMDTJLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@](C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C(C)(CC2=CC=CC=C2)[Si](C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


